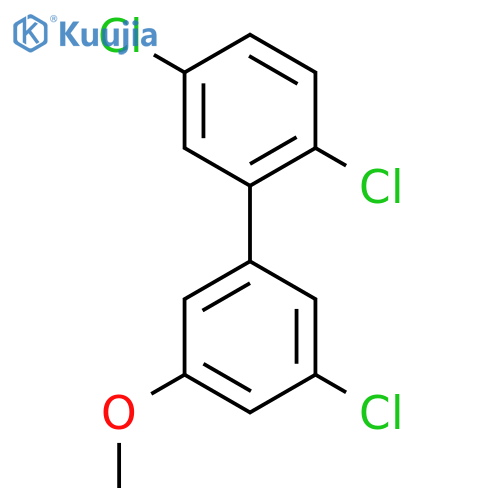Cas no 1361833-80-8 (5'-Chloro-2,5-dichloro-3'-methoxy-biphenyl)

1361833-80-8 structure
商品名:5'-Chloro-2,5-dichloro-3'-methoxy-biphenyl
CAS番号:1361833-80-8
MF:C13H9Cl3O
メガワット:287.568960905075
CID:4993549
5'-Chloro-2,5-dichloro-3'-methoxy-biphenyl 化学的及び物理的性質
名前と識別子
-
- 5'-Chloro-2,5-dichloro-3'-methoxy-biphenyl
-
- インチ: 1S/C13H9Cl3O/c1-17-11-5-8(4-10(15)6-11)12-7-9(14)2-3-13(12)16/h2-7H,1H3
- InChIKey: BDFHUFIRPGVSKQ-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1C1C=C(C=C(C=1)OC)Cl)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 249
- 疎水性パラメータ計算基準値(XlogP): 5.7
- トポロジー分子極性表面積: 9.2
5'-Chloro-2,5-dichloro-3'-methoxy-biphenyl 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A011008105-1g |
5'-Chloro-2,5-dichloro-3'-methoxy-biphenyl |
1361833-80-8 | 97% | 1g |
1,460.20 USD | 2021-07-05 |
5'-Chloro-2,5-dichloro-3'-methoxy-biphenyl 関連文献
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
-
Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384
1361833-80-8 (5'-Chloro-2,5-dichloro-3'-methoxy-biphenyl) 関連製品
- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)
- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)
- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)
- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)
- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)
- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)
- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
